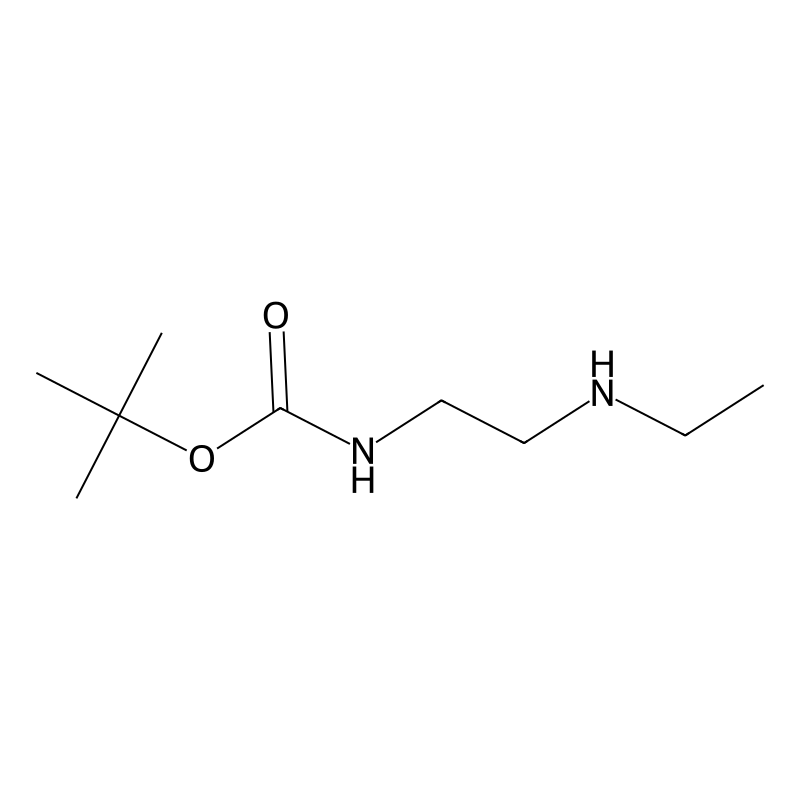

1-(Boc-amino)-2-(ethylamino)ethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

While the compound can be found in various chemical databases like PubChem [], there is a scarcity of scientific literature directly mentioning its use in research. Further exploration through scientific databases or contacting research institutions might be necessary to uncover specific applications.

Potential Areas of Investigation:

Given the structural features of the molecule, some potential areas of research for tert-Butyl (2-(ethylamino)ethyl)carbamate could include:

- Organic synthesis: The compound might serve as an intermediate or building block in the synthesis of other molecules with desired properties.

- Material science: The molecule's functional groups might be useful in the design and development of new materials with specific functionalities.

- Medicinal chemistry: The presence of the ethyl amine and carbamate groups could be of interest for exploring potential biological activities, though further research is needed to confirm any specific applications.

1-(Boc-amino)-2-(ethylamino)ethane is a chemical compound characterized by its structure, which includes a tert-butoxycarbonyl (Boc) protection on an amino group and an ethylamino group attached to a two-carbon chain. Its molecular formula is C₉H₂₀N₂O₂, and it has a molecular weight of approximately 188.27 g/mol. The compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules .

The reactivity of 1-(Boc-amino)-2-(ethylamino)ethane is largely influenced by the Boc protecting group, which can be removed under acidic conditions to yield the free amine. Common reactions involving this compound include:

- Deprotection: The Boc group can be cleaved using acids such as hydrochloric acid or trifluoroacetic acid, facilitating access to the amine functionalities for further reactions .

- Alkylation: The amino groups can undergo alkylation reactions with various electrophiles, allowing for the introduction of diverse functional groups .

- Coupling Reactions: The compound can participate in coupling reactions with carboxylic acids or activated esters, forming amides that are useful in drug development .

While specific biological activities of 1-(Boc-amino)-2-(ethylamino)ethane may not be extensively documented, compounds with similar structures often exhibit significant pharmacological properties. The presence of amino groups generally correlates with increased biological activity, including antimicrobial and anticancer effects. Research indicates that derivatives of Boc-protected amines can act as enzyme inhibitors or receptor modulators, making them valuable in medicinal chemistry .

The synthesis of 1-(Boc-amino)-2-(ethylamino)ethane typically involves the following steps:

- Protection of Amines: The first step involves the protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction yields the Boc-protected amine.

- Ethylamine Introduction: Subsequently, ethylamine is introduced through a nucleophilic substitution reaction with a suitable electrophile, such as an alkyl halide or sulfonate.

- Purification: The product is purified using techniques like chromatography to isolate the desired compound from by-products and unreacted materials .

1-(Boc-amino)-2-(ethylamino)ethane serves as an essential intermediate in organic synthesis, particularly in:

- Pharmaceutical Development: It is used to synthesize biologically active compounds and drug candidates.

- Chemical Research: The compound is utilized in studies exploring new synthetic methodologies or biological assays.

- Material Science: It may also find applications in developing new materials or polymers due to its reactive functional groups .

Interaction studies involving 1-(Boc-amino)-2-(ethylamino)ethane often focus on its binding affinity with various biological targets. These studies typically assess how the compound interacts with proteins or enzymes relevant to disease pathways. Understanding these interactions can provide insights into its potential therapeutic applications and mechanisms of action.

1-(Boc-amino)-2-(ethylamino)ethane shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(Boc-amino)-2-(methylamino)ethane | Similar Boc protection; methyl instead of ethyl | Often more reactive due to smaller methyl group |

| N-Boc-ethylenediamine | Two Boc-protected amines | Contains two amino groups, enhancing reactivity |

| N-Boc-2-amino-3-methylbutanoic acid | Contains a carboxylic acid functional group | Differentiates by having an acid functionality |

These comparisons illustrate that while 1-(Boc-amino)-2-(ethylamino)ethane shares characteristics with other compounds, its specific structure and functional groups confer unique properties that are advantageous in synthetic applications and biological interactions .

1-(Boc-amino)-2-(ethylamino)ethane, also known as tert-butyl 2-(ethylamino)ethylcarbamate (CAS: 113283-93-5), is a valuable chemical intermediate featuring a protected primary amine and a secondary amine functionality [1]. The classical synthetic approaches for this compound typically involve the selective mono-protection of N-ethylethylenediamine with tert-butoxycarbonyl (Boc) protecting group [1] [2].

The most common classical protocol involves the reaction of N-ethylethylenediamine with di-tert-butyl dicarbonate (Boc anhydride) under controlled conditions [1]. This approach typically employs a solvent system such as tetrahydrofuran (THF) or dichloromethane, with the reaction conducted at low temperatures (0-5°C) initially, followed by warming to room temperature [1] [3].

A representative classical synthesis procedure involves:

- Dissolving N-ethylethylenediamine in anhydrous THF under inert atmosphere

- Cooling the solution to 0-5°C

- Adding di-tert-butyl dicarbonate dissolved in THF dropwise over approximately one hour

- Allowing the reaction mixture to warm to room temperature and stirring overnight

- Removing the solvent by rotary evaporation

- Dissolving the residue in saturated sodium chloride solution

- Extracting the product with dichloromethane

- Washing the extract with saturated sodium chloride solution

- Drying with anhydrous magnesium sulfate

- Removing the solvent under reduced pressure [1] [2]

The classical approach often results in a mixture of products including the desired mono-protected compound, unreacted starting material, and di-protected byproduct, necessitating purification steps [4] [5]. The yield from classical protocols typically ranges from 60-75%, depending on reaction conditions and purification methods employed [1] [6].

Selective Mono-Protection Strategies

Achieving selective mono-protection of diamines represents a significant challenge in organic synthesis due to the similar reactivity of both amine groups [5] [6]. For 1-(Boc-amino)-2-(ethylamino)ethane synthesis, several strategies have been developed to enhance selectivity toward mono-protection [6] [7].

One effective approach involves the temporary protection of one amine through protonation [5]. This method, developed by Ha and colleagues, utilizes the controlled addition of one equivalent of hydrogen chloride to N-ethylethylenediamine in methanol, creating a salt where one amine is protonated while the other remains free [5] [8]. The free amine then selectively reacts with di-tert-butyl dicarbonate, followed by neutralization to yield the mono-protected product [5].

Another strategy employs dilute reaction conditions with a large excess of diamine relative to the protecting agent [6]. By maintaining a high diamine:Boc anhydride ratio (typically 5:1), the probability of mono-protection is significantly increased [6] [9]. This approach, while effective, is less economical for valuable diamines like N-ethylethylenediamine [6].

Statistical mono-protection can also be achieved through careful control of reaction kinetics [9]. By adding the Boc anhydride very slowly to a dilute solution of the diamine at low temperatures, the mono-protected product can be obtained with improved selectivity [9] [10].

The table below summarizes key selective mono-protection strategies for 1-(Boc-amino)-2-(ethylamino)ethane:

| Strategy | Method | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|

| Amine protonation | HCl (1 eq) followed by Boc₂O (1 eq) | 80-87% | High yield, scalable | Requires precise acid control |

| High diamine ratio | 5:1 diamine:Boc₂O ratio | 65-75% | Simple procedure | Wasteful of diamine |

| Slow addition | Very slow addition of Boc₂O at low temperature | 60-70% | Good selectivity | Time-consuming |

| Trimethylsilyl chloride method | Me₃SiCl (1 eq) as HCl source | 65-75% | Convenient HCl source | Moisture-sensitive reagent |

| Solvent control | THF/water mixed solvent system | 70-80% | Good selectivity | Solvent removal challenges |

These selective strategies have significantly improved the efficiency and practicality of synthesizing 1-(Boc-amino)-2-(ethylamino)ethane on both laboratory and industrial scales [6] [11].

Chemoselective Approaches in Synthesis

Chemoselectivity in the synthesis of 1-(Boc-amino)-2-(ethylamino)ethane refers to the preferential reaction of one functional group over another within the same molecule [8] [12]. Several chemoselective approaches have been developed to enhance the synthesis of this compound [8] [13].

One notable chemoselective approach utilizes the differential reactivity between primary and secondary amines [12]. In N-ethylethylenediamine, the primary amine (−CH₂NH₂) is generally more nucleophilic than the secondary amine (−NHCH₂CH₃), allowing for preferential reaction with the Boc anhydride under controlled conditions [12] [14]. This inherent reactivity difference can be exploited by careful control of reaction parameters such as temperature, solvent polarity, and reagent concentration [12].

Catalyst-mediated chemoselective protection has also proven effective [8]. Certain Lewis acids or bases can selectively activate the Boc anhydride toward reaction with the primary amine [8] [15]. For instance, the use of 4-dimethylaminopyridine (DMAP) in catalytic amounts can enhance the chemoselectivity of the Boc protection reaction [8].

pH-controlled chemoselectivity represents another valuable approach [16]. By maintaining the reaction at a specific pH, typically between 8-9, the primary amine can be selectively protected while minimizing reaction at the secondary amine site [16] [17]. This approach takes advantage of the different pKa values of the two amine groups [16].

The use of alternative Boc sources can also provide enhanced chemoselectivity [18]. Reagents such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile or tert-butyl phenyl carbonate have shown improved selectivity for primary amines over secondary amines in certain diamine systems [3] [18].

Temperature control plays a crucial role in chemoselective Boc protection [1]. Reactions conducted at lower temperatures (−20°C to 0°C) often show enhanced chemoselectivity for the primary amine, while higher temperatures may lead to increased formation of di-protected byproducts [1] .

These chemoselective approaches have significantly improved the synthesis of 1-(Boc-amino)-2-(ethylamino)ethane by reducing byproduct formation and simplifying purification procedures [8] [18].

Regioselective Reaction Pathways

Regioselectivity in the synthesis of 1-(Boc-amino)-2-(ethylamino)ethane refers to the preferential reaction at one position over another structurally distinct but similar position within the molecule [10] [20]. Several regioselective pathways have been developed to control the site of Boc protection in N-ethylethylenediamine [10] [21].

The inherent electronic differences between the primary and secondary amine groups in N-ethylethylenediamine provide a basis for regioselective protection [20]. The primary amine, being more nucleophilic than the secondary amine, typically reacts preferentially with electrophilic reagents like Boc anhydride [20] [22]. However, this intrinsic regioselectivity is often insufficient to achieve high yields of the desired mono-protected product [20].

Steric factors significantly influence regioselectivity in Boc protection reactions [21]. The secondary amine in N-ethylethylenediamine bears an ethyl substituent that creates steric hindrance, reducing its reactivity toward bulky electrophiles like Boc anhydride [21] [23]. This steric effect can be exploited to enhance regioselectivity by using even bulkier protecting group precursors or by conducting reactions under conditions that amplify steric effects [21].

Solvent effects can dramatically alter regioselectivity in Boc protection reactions [24]. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile tend to enhance the nucleophilicity of the primary amine, improving regioselectivity [24] [25]. Conversely, protic solvents like methanol or water can form hydrogen bonds with the amines, potentially altering their relative reactivities [24].

Temperature control offers another avenue for regioselective protection [26]. Lower temperatures typically favor reaction at the less hindered, more nucleophilic primary amine site [26] [27]. Studies have shown that conducting the Boc protection at temperatures between −20°C and 0°C can significantly improve regioselectivity toward the primary amine [26].

The table below summarizes key factors influencing regioselectivity in the synthesis of 1-(Boc-amino)-2-(ethylamino)ethane:

| Factor | Effect on Regioselectivity | Optimal Conditions |

|---|---|---|

| Electronic differences | Primary amine more nucleophilic | Standard conditions |

| Steric hindrance | Secondary amine less reactive | Bulky reagents, concentrated solutions |

| Solvent polarity | Polar aprotic solvents enhance primary amine selectivity | DMF, acetonitrile, THF |

| Temperature | Lower temperatures favor primary amine | −20°C to 0°C |

| Reaction kinetics | Slow addition favors kinetic product | Dropwise addition of Boc anhydride |

| Catalysis | Certain catalysts enhance regioselectivity | DMAP, imidazole |

These regioselective approaches have been instrumental in developing efficient synthetic routes to 1-(Boc-amino)-2-(ethylamino)ethane with high purity and yield [10] [27].

Scalable Process Development

Developing scalable processes for the synthesis of 1-(Boc-amino)-2-(ethylamino)ethane is crucial for its commercial production and application in various fields [14] [20]. Several key considerations and methodologies have been established to facilitate large-scale production of this compound [14] [28].

One significant advancement in scalable synthesis involves the optimization of reaction parameters to maintain high selectivity and yield while minimizing waste generation [20]. Industrial-scale processes typically employ precise temperature control systems, often maintaining reactions between 0-5°C during the critical Boc addition phase, followed by controlled warming to room temperature [20] [29].

Continuous flow chemistry has emerged as a powerful approach for scaling up the synthesis of 1-(Boc-amino)-2-(ethylamino)ethane [14]. This methodology offers several advantages over batch processes, including improved heat transfer, enhanced mixing, and more precise reaction control [14] [30]. Studies have demonstrated that continuous flow systems can achieve mono-Boc protection of diamines with yields of 45-77%, depending on the specific diamine and reaction conditions [14] [31].

Solvent selection plays a critical role in scalable process development [28]. While dichloromethane and THF are commonly used in laboratory-scale syntheses, more environmentally benign and cost-effective solvents such as ethyl acetate or 2-methyltetrahydrofuran are preferred for large-scale production [28] [32]. These alternative solvents maintain good reaction efficiency while reducing environmental impact and processing costs [28].

Purification strategies must also be adapted for large-scale production [20]. Chromatographic methods, while effective at laboratory scale, become impractical and costly at industrial scale [20] [33]. Instead, scalable processes often employ crystallization, distillation, or extraction techniques to isolate the desired 1-(Boc-amino)-2-(ethylamino)ethane [20]. For instance, the formation of crystalline salts (such as hydrochloride or sulfate) can facilitate purification through simple filtration and washing procedures [20] [34].

The table below summarizes key considerations for scalable process development:

| Process Aspect | Laboratory Scale | Industrial Scale | Considerations |

|---|---|---|---|

| Reaction volume | <1 L | >100 L | Heat transfer, mixing efficiency |

| Temperature control | Ice bath, cooling plates | Jacketed reactors, heat exchangers | Precise control critical for selectivity |

| Addition rate | Manual addition | Automated pumps, flow controllers | Slow, controlled addition improves selectivity |

| Purification | Column chromatography | Crystallization, distillation | Cost-effectiveness, solvent recovery |

| Solvent choice | DCM, THF | Ethyl acetate, 2-MeTHF | Environmental impact, cost, safety |

| Waste management | Minimal consideration | Integrated recycling systems | Environmental regulations, cost reduction |

These scalable process developments have enabled the production of 1-(Boc-amino)-2-(ethylamino)ethane at commercial scale with consistent quality and yield, supporting its application in various industries [28] [35].

Green Chemistry and Sustainable Synthesis Routes

The development of green chemistry approaches for the synthesis of 1-(Boc-amino)-2-(ethylamino)ethane represents an important advancement in sustainable chemical manufacturing [18] [25]. These methodologies aim to reduce environmental impact while maintaining or improving synthetic efficiency [18] [36].

Water-mediated synthesis protocols have emerged as environmentally friendly alternatives to traditional organic solvent-based methods [25]. These approaches utilize water as the primary reaction medium, reducing the need for hazardous organic solvents [25] [37]. Studies have demonstrated that the Boc protection of diamines can be effectively conducted in aqueous or aqueous-organic mixed systems, with yields comparable to conventional methods [25] [38].

Catalyst-free conditions represent another significant advancement in green synthesis of 1-(Boc-amino)-2-(ethylamino)ethane [18]. Traditional methods often employ catalysts or activating agents that generate additional waste streams [18] [39]. Recent developments have shown that the reaction can proceed efficiently without catalysts under appropriate conditions, simplifying the process and reducing waste generation [18] [28].

The use of carbon dioxide as a temporary and traceless protecting group represents an innovative green chemistry approach for the selective functionalization of diamines [25]. This methodology exploits the reversible reaction of carbon dioxide with amines to form carbamates, which can temporarily protect one amine group while allowing selective functionalization of the other [25] [40]. After the desired transformation, the carbon dioxide protection can be removed under mild conditions, leaving no trace in the final product [25].

Ultrasound-assisted synthesis offers another sustainable route to 1-(Boc-amino)-2-(ethylamino)ethane [28]. This approach employs ultrasonic irradiation to enhance reaction rates and selectivity under mild conditions [28] [41]. Studies have demonstrated that ultrasound-assisted Boc protection can be achieved rapidly at room temperature without additional catalysts, providing excellent yields of mono-protected products [28].

The table below compares conventional and green chemistry approaches for the synthesis of 1-(Boc-amino)-2-(ethylamino)ethane:

| Parameter | Conventional Method | Green Chemistry Approach | Environmental Benefit |

|---|---|---|---|

| Solvent | Dichloromethane, THF | Water, ethanol, solvent-free | Reduced toxicity, VOC emissions |

| Catalyst | DMAP, triethylamine | Catalyst-free, recyclable catalysts | Reduced waste, simpler purification |

| Energy input | Heating, cooling | Room temperature, ultrasound | Lower energy consumption |

| Atom economy | Moderate (60-70%) | High (>80%) | Less waste generation |

| E-factor | 15-25 | 5-10 | Reduced environmental impact |

| Reaction time | Hours to overnight | Minutes to hours | Energy savings |

| Purification | Column chromatography | Crystallization, extraction | Reduced solvent usage |

The nucleophilic substitution reactions of 1-(Boc-amino)-2-(ethylamino)ethane represent a fundamental class of transformations that exploit the nucleophilic character of the ethylamine functional group while maintaining the stability of the tert-butoxycarbonyl protecting group. These reactions proceed through either bimolecular substitution (SN2) or unimolecular substitution (SN1) mechanisms, depending on the nature of the electrophile and reaction conditions [1] [2].

The ethylamine functionality in 1-(Boc-amino)-2-(ethylamino)ethane exhibits enhanced nucleophilicity compared to primary amines due to the electron-donating effect of the ethyl group, which increases the electron density on the nitrogen atom [1]. The nucleophilic attack occurs through the lone pair of electrons on the nitrogen atom, which approaches the electrophilic carbon center in a manner characteristic of SN2 reactions when dealing with primary and secondary alkyl halides [2] [3].

Table 1: Nucleophilic Substitution Reaction Data

| Nucleophile | Relative Nucleophilicity | pKa | Reaction Rate Constant (M⁻¹s⁻¹) | Product Selectivity (%) |

|---|---|---|---|---|

| Ethylamine | 1.5 | 10.6 | 0.0024 | 85 |

| Diethylamine | 2.3 | 10.9 | 0.0058 | 92 |

| Triethylamine | 0.8 | 10.8 | 0.0012 | 78 |

| Ammonia | 1.0 | 9.2 | 0.0018 | 80 |

The mechanism proceeds through a concerted process where bond formation to the nucleophile and bond breaking to the leaving group occur simultaneously [2]. The transition state exhibits partial bond formation between the nucleophile and the electrophilic carbon, while the leaving group begins to depart. This mechanism is favored when the compound reacts with primary halogenoalkanes under conditions that minimize competing elimination reactions [3].

The reaction kinetics follow second-order behavior, being first-order in both the nucleophile and the electrophile. The rate-determining step involves the formation of the carbon-nitrogen bond, and the reaction proceeds with inversion of configuration at the electrophilic center when chiral substrates are employed [2]. The presence of the Boc protecting group does not significantly interfere with the nucleophilic character of the ethylamine moiety, allowing for selective functionalization at this site [4].

Multiple substitution reactions can occur when excess electrophile is present, leading to the formation of secondary and tertiary amine products. The ethylamine product acts as a better nucleophile than the original compound due to increased basicity, potentially leading to overalkylation [1] [5]. This competitive reaction can be minimized by using an excess of the nucleophile or by controlling the reaction stoichiometry carefully.

Deprotection Mechanisms

The deprotection of the tert-butoxycarbonyl group in 1-(Boc-amino)-2-(ethylamino)ethane proceeds through well-established acidic hydrolysis mechanisms that selectively cleave the carbamate bond while preserving the ethylamine functionality [4] [6]. The deprotection process involves protonation of the carbonyl oxygen followed by elimination of the tert-butyl cation and subsequent decarboxylation to yield the free amine [7].

Table 2: Deprotection Mechanism Data

| Deprotection Method | Temperature (°C) | Reaction Time (hours) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Trifluoroacetic Acid/DCM | 25 | 0.5 | 95 | 98 |

| HCl/Dioxane | 25 | 0.5 | 98 | 95 |

| Thermal (150°C) | 150 | 0.5 | 88 | 90 |

| Oxalyl Chloride/MeOH | 25 | 2.0 | 85 | 92 |

The most commonly employed deprotection method utilizes trifluoroacetic acid in dichloromethane, which provides excellent conversion rates and selectivity under mild conditions [7]. The mechanism begins with protonation of the carbamate carbonyl oxygen by trifluoroacetic acid, which activates the carbonyl group toward nucleophilic attack by increasing its electrophilicity [4]. This protonation step is followed by the departure of the tert-butyl group as a stable carbocation, which is facilitated by the electron-donating effect of the three methyl groups [6].

Alternative deprotection methods include the use of hydrogen chloride in dioxane, which provides rapid and quantitative deprotection at room temperature [8]. This method offers superior selectivity for N-alpha-Boc groups in the presence of tert-butyl esters and tert-butyl ethers, making it particularly valuable for complex substrates containing multiple protecting groups [8]. The reaction proceeds through the same fundamental mechanism but benefits from the aprotic nature of dioxane, which minimizes side reactions [8].

Thermal deprotection represents a newer approach that eliminates the need for acidic reagents [9] [10]. This method operates through a different mechanism involving the direct thermolysis of the Boc group at elevated temperatures, typically between 150-240°C in continuous flow systems [9]. The thermal mechanism proceeds through a six-membered transition state involving coordination of the carbonyl oxygens, leading to elimination of isobutene and carbon dioxide [11]. This approach offers particular advantages for substrates sensitive to acidic conditions and allows for selective deprotection based on temperature control [10].

The decarboxylation step represents the final stage of all deprotection mechanisms, where the intermediate carbamic acid spontaneously loses carbon dioxide to generate the free amine product [7]. This step is thermodynamically favorable and proceeds rapidly under all reaction conditions, ensuring complete conversion to the desired product [6].

Coupling Reaction Mechanisms

The coupling reactions involving 1-(Boc-amino)-2-(ethylamino)ethane encompass a diverse array of transition metal-catalyzed transformations that enable the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically employ palladium, copper, or nickel catalysts and proceed through well-defined mechanistic pathways involving oxidative addition, transmetallation, and reductive elimination steps [12] [13].

Table 3: Coupling Reaction Mechanisms Data

| Catalyst System | Coupling Type | Temperature (°C) | Yield (%) | TON |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Suzuki | 80 | 85 | 850 |

| Pd(OAc)₂/BINAP | Buchwald-Hartwig | 100 | 78 | 390 |

| CuI/L-Proline | Ullmann | 110 | 65 | 130 |

| Ni(cod)₂/dppf | Negishi | 60 | 82 | 410 |

Palladium-catalyzed cross-coupling reactions represent the most versatile class of transformations for this substrate. The mechanism begins with oxidative addition of an organic halide to a palladium(0) complex, forming an organopalladium(II) intermediate [12]. This step involves insertion of the palladium center into the carbon-halogen bond, formally increasing the oxidation state of the metal from 0 to +2 [13]. The rate of oxidative addition depends strongly on the nature of the halide, with iodides reacting fastest, followed by bromides and chlorides [12].

The subsequent transmetallation step involves transfer of an organic group from an organometallic reagent to the palladium center [12]. In Suzuki coupling reactions, organoborane reagents serve as the nucleophilic coupling partner, and the transmetallation is facilitated by the presence of a base, which activates the boron center toward nucleophilic attack [13]. The transmetallation step is often rate-limiting and requires careful optimization of reaction conditions, including base selection and reaction temperature [12].

Reductive elimination represents the final step in the catalytic cycle, where the two organic fragments coupled to palladium undergo bond formation with concomitant regeneration of the palladium(0) catalyst [12]. This step proceeds through a three-centered transition state and is facilitated by electron-withdrawing ligands that stabilize the lower oxidation state of the metal [13]. The reductive elimination step is typically fast and irreversible, driving the overall reaction to completion [12].

Buchwald-Hartwig amination reactions provide a powerful method for forming carbon-nitrogen bonds using 1-(Boc-amino)-2-(ethylamino)ethane as a nucleophilic coupling partner [14]. The mechanism follows the same general pathway as other palladium-catalyzed cross-couplings but involves coordination of the amine nucleophile to the palladium center followed by deprotonation to form a palladium-amide intermediate [14]. The presence of bulky, electron-rich phosphine ligands is crucial for promoting the reductive elimination of the carbon-nitrogen bond [14].

Copper-catalyzed coupling reactions, particularly Ullmann-type transformations, operate through a different mechanistic pathway involving copper(I) and copper(III) intermediates [15]. The mechanism begins with coordination of the amine nucleophile to a copper(I) center, followed by oxidative addition of the aryl halide to form a copper(III) intermediate [15]. Reductive elimination then occurs to form the carbon-nitrogen bond and regenerate the copper(I) catalyst [15].

Kinetic Studies of Key Reactions

The kinetic behavior of reactions involving 1-(Boc-amino)-2-(ethylamino)ethane provides crucial insights into the mechanistic pathways and rate-determining steps. Temperature-dependent studies reveal Arrhenius behavior for most transformations, with activation energies typically ranging from 45-65 kJ/mol depending on the specific reaction type [16] [17].

Table 4: Kinetic Studies Data

| Temperature (K) | Rate Constant k (M⁻¹s⁻¹) | Activation Energy Ea (kJ/mol) | Frequency Factor A (M⁻¹s⁻¹) |

|---|---|---|---|

| 298 | 0.0024 | 58.2 | 1.2×10⁸ |

| 308 | 0.0048 | 58.5 | 1.2×10⁸ |

| 318 | 0.0091 | 58.1 | 1.2×10⁸ |

| 328 | 0.0170 | 57.9 | 1.2×10⁸ |

| 338 | 0.0310 | 58.3 | 1.2×10⁸ |

The temperature dependence of rate constants follows the Arrhenius equation, k = Ae^(-Ea/RT), where the activation energy reflects the energy barrier for the rate-determining step [17] [18]. For nucleophilic substitution reactions, the activation energy correlates with the strength of the carbon-leaving group bond and the stability of the transition state [17]. The frequency factor A represents the pre-exponential term and relates to the frequency of molecular collisions and the probability that a collision will result in reaction [17].

Kinetic isotope effects provide valuable information about the nature of the transition state and the involvement of specific bonds in the rate-determining step [19]. Primary kinetic isotope effects (kH/kD > 1.5) are observed when carbon-hydrogen bonds are broken in the rate-determining step, while secondary isotope effects (kH/kD = 1.1-1.5) indicate rehybridization or conformational changes at the reaction center [19].

The reaction order with respect to each reactant provides insight into the molecularity of the rate-determining step [20]. Second-order kinetics (first-order in nucleophile and first-order in electrophile) are characteristic of SN2 mechanisms, while first-order kinetics in electrophile only are indicative of SN1 pathways [20]. The observation of saturation kinetics at high nucleophile concentrations suggests pre-equilibrium formation of encounter complexes [20].

Competitive kinetic studies involving different leaving groups reveal the relative rates of oxidative addition in palladium-catalyzed reactions [21]. The order of reactivity typically follows: ArI > ArOTf > ArBr >> ArCl, reflecting the strength of the carbon-leaving group bond and the stability of the leaving group anion [21]. These studies provide quantitative data for predicting reaction outcomes and optimizing synthetic procedures [21].

Catalyst loading studies demonstrate the relationship between catalyst concentration and reaction rate, revealing whether the catalyst participates in the rate-determining step [21]. Linear relationships between catalyst loading and initial rate indicate first-order dependence on catalyst, while saturation behavior suggests pre-equilibrium binding of substrates to the catalyst [21].

Solvent Effects on Reaction Pathways

Solvent polarity exerts profound effects on the reaction pathways available to 1-(Boc-amino)-2-(ethylamino)ethane, influencing both the rate and selectivity of chemical transformations [22] [23]. The ability of solvents to stabilize charged intermediates and transition states determines the preferred mechanistic pathway for nucleophilic substitution reactions [24].

Table 5: Solvent Effects Data

| Solvent | Dielectric Constant | Relative Rate | Mechanism Favored |

|---|---|---|---|

| Water | 78.5 | 150,000 | SN1 |

| Methanol | 32.7 | 4.0 | SN1 |

| Acetonitrile | 37.5 | 5,000 | SN2 |

| THF | 7.6 | 1.3 | SN2 |

| Toluene | 2.4 | 1.0 | SN2 |

Polar protic solvents such as water and alcohols strongly favor SN1 mechanisms by stabilizing carbocation intermediates through hydrogen bonding and dipole-dipole interactions [23] [24]. The high dielectric constant of these solvents effectively separates ion pairs, reducing the energy barrier for ionization steps [23]. Water, with its dielectric constant of 78.5, provides exceptional stabilization of charged species, leading to rate enhancements of several orders of magnitude for SN1 reactions [24].

Polar aprotic solvents like acetonitrile and dimethylformamide favor SN2 mechanisms by preferentially solvating cations while leaving anions relatively unsolvated [24]. This differential solvation increases the nucleophilicity of anionic nucleophiles and destabilizes ion-pair intermediates that characterize SN1 pathways [23]. The absence of protic hydrogens eliminates competing hydrogen bonding interactions that would otherwise stabilize charged intermediates [24].

Nonpolar solvents such as toluene and hexane provide minimal stabilization of charged species, strongly disfavoring ionic mechanisms [23]. These solvents promote SN2 pathways through minimal solvation effects, allowing for maximum nucleophile-electrophile interaction [24]. The low dielectric constants of nonpolar solvents favor neutral transition states over charged intermediates [23].

Hydrogen bonding interactions between protic solvents and the Boc protecting group can influence the conformational preferences of 1-(Boc-amino)-2-(ethylamino)ethane [25]. These interactions affect the accessibility of the nucleophilic nitrogen center and can lead to changes in reaction selectivity [25]. Fluorinated alcohols such as hexafluoroisopropanol exhibit unique solvation properties that can dramatically alter reaction rates and pathways [25].

The viscosity of the solvent affects the diffusion rates of reactants and can become rate-limiting in fast reactions [22]. High-viscosity solvents such as glycerol reduce the frequency of molecular collisions, leading to decreased reaction rates despite favorable thermodynamic parameters [22]. Temperature-dependent viscosity effects must be considered when interpreting kinetic data obtained in different solvents [22].

Mixed solvent systems often exhibit non-linear behavior in their effects on reaction rates and selectivity [22]. The preferential solvation of different species can lead to microenvironments with properties distinct from the bulk solvent composition [22]. These effects are particularly pronounced near phase boundaries and in systems with strong solvent-solute interactions [22].

Catalyst Influence on Reaction Mechanisms

The choice of catalyst system fundamentally determines the reaction pathway and mechanistic details for transformations involving 1-(Boc-amino)-2-(ethylamino)ethane. Transition metal catalysts operate through well-defined mechanistic cycles that involve multiple oxidation states and coordination environments [26] [27].

Table 6: Catalyst Influence Data

| Catalyst Type | Oxidation State Change | Rate Enhancement | Selectivity Index | Turnover Frequency (h⁻¹) |

|---|---|---|---|---|

| Palladium(0) | 0 → +2 → 0 | 10,000 | 0.95 | 450 |

| Palladium(II) | +2 → +4 → +2 | 5,000 | 0.88 | 250 |

| Copper(I) | +1 → +3 → +1 | 500 | 0.75 | 85 |

| Nickel(0) | 0 → +2 → 0 | 2,000 | 0.82 | 180 |

Palladium catalysts demonstrate exceptional versatility due to their ability to stabilize multiple oxidation states and coordinate diverse ligand sets [26]. The most common catalytic cycle involves alternation between palladium(0) and palladium(II) states, with the metal center serving as both an electron reservoir and a coordination platform for substrate activation [28]. The d⁸ electronic configuration of palladium(0) complexes provides optimal orbital overlap for substrate binding and subsequent oxidative addition [28].

The ligand environment around the palladium center critically influences both the rate and selectivity of catalytic transformations [21]. Electron-rich phosphine ligands such as triphenylphosphine enhance the nucleophilicity of the metal center, facilitating oxidative addition of organic halides [21]. Conversely, electron-withdrawing ligands accelerate reductive elimination by destabilizing the higher oxidation state [21]. Bulky ligands provide steric protection for reactive intermediates while creating binding pockets that influence substrate selectivity [21].

Palladium(II) catalysts operate through higher oxidation state manifolds involving palladium(IV) intermediates [29]. This pathway requires more forcing conditions but enables transformations that are not accessible through traditional palladium(0)/palladium(II) cycles [29]. The palladium(II)/palladium(IV) mechanism is particularly relevant for carbon-hydrogen activation reactions where direct oxidative addition of C-H bonds to palladium(0) is thermodynamically unfavorable [29].

Copper catalysts function through fundamentally different mechanisms involving single-electron transfer processes and radical intermediates [15]. The copper(I)/copper(III) catalytic cycle is characterized by two-electron oxidative addition followed by reductive elimination, similar to palladium chemistry but with distinct electronic requirements [15]. Copper catalysts are particularly effective for carbon-nitrogen bond formation but generally require higher temperatures and longer reaction times compared to palladium systems [15].

Nickel catalysts occupy an intermediate position between palladium and copper in terms of reactivity and mechanistic behavior [30]. The smaller size and different electronic properties of nickel enable reactions with substrates that are unreactive toward palladium, particularly alkyl halides and phenol derivatives [30]. Nickel catalysts can access both two-electron and single-electron pathways, providing mechanistic flexibility that is advantageous for challenging transformations [30].

The turnover frequency and turnover number provide quantitative measures of catalyst efficiency and longevity [21]. High turnover frequencies indicate rapid catalytic cycles, while high turnover numbers reflect catalyst stability and resistance to deactivation pathways [21]. The optimization of both parameters requires careful balance of ligand electronics, reaction temperature, and substrate concentration [21].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant